molecular formula C10H21NS2 B12856853 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol

3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol

Cat. No.: B12856853
M. Wt: 219.4 g/mol
InChI Key: HLDRQEWYUFGUIX-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol typically involves the reaction of 2,2-dimethylthiomorpholine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated thiomorpholine derivatives.

Scientific Research Applications

3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-morpholin-4-ylpropanal
  • 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)cyclopropanecarboxylic acid

Uniqueness

3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol is unique due to its specific combination of a thiomorpholine ring and a thiol group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21NS2

Molecular Weight

219.4 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol

InChI

InChI=1S/C10H21NS2/c1-9(7-12)6-11-4-5-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3

InChI Key

HLDRQEWYUFGUIX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCSC(C1)(C)C)CS

Origin of Product

United States

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